[(2H-1,3-benzodioxol-5-yl)methyl](prop-2-en-1-yl)amine
Description
(2H-1,3-Benzodioxol-5-yl)methylamine is a substituted phenethylamine derivative featuring a 1,3-benzodioxole (methylenedioxy) ring linked to a methylamine group, with an allyl (prop-2-en-1-yl) substituent on the nitrogen atom. Its molecular formula is C11H15NO2 (molecular weight: 193.24 g/mol), structurally related to entactogens like MDMA (3,4-methylenedioxymethamphetamine) and MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) . The allyl group introduces a double bond, distinguishing it from classical methyl or ethyl substituents in this class.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-5-12-7-9-3-4-10-11(6-9)14-8-13-10/h2-4,6,12H,1,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTNPFNMIQPMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-benzodioxol-5-yl)methylamine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Prop-2-en-1-yl Side Chain: The prop-2-en-1-yl side chain can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of (2H-1,3-benzodioxol-5-yl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2H-1,3-benzodioxol-5-yl)methylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, (2H-1,3-benzodioxol-5-yl)methylamine is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2H-1,3-benzodioxol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Core Structural Features
| Compound Name | Substituent on Nitrogen | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| (2H-1,3-Benzodioxol-5-yl)methylamine | Allyl (CH2CH=CH2) | C11H15NO2 | Allyl group introduces π-bond rigidity |
| MDMA (3,4-Methylenedioxymethamphetamine) | Methyl (CH3) | C11H15NO2 | Smaller substituent; higher lipophilicity |
| MBDB (N-Methyl-α-ethyl MDA analogue) | Ethyl (CH2CH3) | C12H17NO2 | α-ethyl chain reduces serotonergic activity vs. MDMA |
| MDA (3,4-Methylenedioxyamphetamine) | Hydrogen (unsubstituted) | C10H13NO2 | Lack of N-substitution increases hallucinogenic potency |
Pharmacological Activity
- Serotonergic Effects: MDMA and MBDB primarily inhibit serotonin (5-HT) reuptake and induce release.
- Dopaminergic Activity : MBDB shows weaker dopaminergic effects than MDMA. The allyl substituent’s electron-rich nature could modulate dopamine transporter (DAT) affinity, though this remains unstudied .
- Stereoselectivity: Like MBDB and MDMA, the target compound’s enantiomers (if chiral) may exhibit divergent activities.
Metabolic and Stability Considerations
- This contrasts with MDMA’s demethylation pathway .
- Lipophilicity : The allyl group’s logP is estimated to be higher than methyl but lower than ethyl substituents, affecting blood-brain barrier penetration and half-life .
Research Findings and Comparative Data
Behavioral Studies
- The allyl compound’s discriminative profile is untested but may align with entactogens if serotonergic mechanisms dominate .
- Neurotoxicity: MBDB lacks MDMA’s neurotoxic effects on serotonin axons.
Clinical and Regulatory Status
- MBDB: Not widely regulated but recognized as an entactogen .
- Target Compound : Unregulated but may fall under analog laws if deemed structurally similar to scheduled substances .
Biological Activity
(2H-1,3-benzodioxol-5-yl)methylamine, also known as N-(1,3-benzodioxol-5-ylmethyl)prop-2-en-1-amine (CAS No. 68291-57-6), is an organic compound characterized by its unique benzodioxole ring structure and an amine group attached to a prop-2-en-1-yl side chain. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes current research findings and case studies regarding the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of (2H-1,3-benzodioxol-5-yl)methylamine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₁O₂ |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)prop-2-en-1-amine |
The biological activity of (2H-1,3-benzodioxol-5-yl)methylamine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function by:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, potentially leading to antimicrobial or anticancer effects.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing various signaling pathways.
Antimicrobial Properties
Research indicates that (2H-1,3-benzodioxol-5-yl)methylamine exhibits significant antimicrobial activity. A study conducted on various strains of bacteria demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Properties
In addition to its antibacterial effects, the compound has shown antifungal activity against several pathogenic fungi. The results from antifungal assays indicate that it can inhibit fungal growth at varying concentrations.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Anticancer Activity
The anticancer potential of (2H-1,3-benzodioxol-5-yl)methyl has been explored in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects against several types of cancer cells:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 µM |
| MCF7 (Breast Cancer) | 20 µM |
| A549 (Lung Cancer) | 25 µM |
Case Studies
A notable case study investigated the efficacy of (2H-1,3-benzodioxol-5-yl)methyl in a murine model of cancer. The study found that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed that the compound induced apoptosis in cancer cells while sparing normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
